rac-Fluvastatin Methyl Ester (mixture of diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

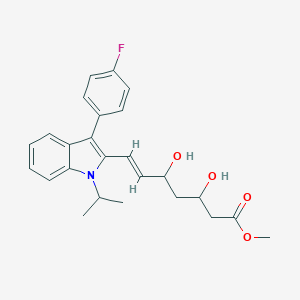

Methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a fluorophenyl group, an indole moiety, and a heptenoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac-Fluvastatin Methyl Ester (mixture of diastereomers) typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indole.

Esterification: The final step involves the esterification of the heptenoic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Suzuki coupling, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form ketones or aldehydes.

Reduction: Reduction reactions can target the double bond in the heptenoate chain, converting it to a single bond.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Saturated heptanoate ester.

Substitution: Various substituted derivatives of the fluorophenyl group.

Applications De Recherche Scientifique

Scientific Research Applications

1. Analytical Chemistry

- Reference Standard : rac-Fluvastatin Methyl Ester is utilized as a reference standard in analytical chemistry for the quantification and identification of statins in pharmaceutical formulations. This application is crucial for ensuring the quality and efficacy of statin medications in clinical use.

2. Metabolic Pathway Studies

- Biotransformation Research : Researchers employ rac-Fluvastatin Methyl Ester to investigate the metabolic pathways and biotransformation processes of statins within biological systems. Understanding these pathways can lead to insights into drug metabolism and interactions.

3. Pharmacokinetics and Pharmacodynamics

- Model Compound : It serves as a model compound for studying the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body) of statins. This research aids in the development of new cholesterol-lowering agents .

4. Quality Control in Pharmaceuticals

- Validation of Analytical Methods : In the pharmaceutical industry, rac-Fluvastatin Methyl Ester is employed for quality control and validation of analytical methods used for statin drugs. This ensures that products meet regulatory standards before reaching consumers.

Clinical Efficacy

A study demonstrated that treatment with fluvastatin significantly lowered serum LDL cholesterol levels by approximately 25% after six weeks . This reduction was associated with changes in LDL subspecies composition, indicating that rac-Fluvastatin Methyl Ester may influence lipid profiles beyond mere cholesterol reduction.

Cardiovascular Health

Research has shown that statins, including fluvastatin, exert pleiotropic effects that extend beyond LDL-C reduction. These effects include anti-inflammatory properties and improved endothelial function, which are critical for cardiovascular health . For instance, statins have been observed to reduce COX-2 expression and activity in endothelial cells, contributing to their protective cardiovascular effects .

Comparative Data Table

Mécanisme D'action

The mechanism of action of rac-Fluvastatin Methyl Ester (mixture of diastereomers) involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the fluorophenyl group can enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (E)-7-[3-(4-chlorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

- Methyl (E)-7-[3-(4-bromophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Uniqueness

The presence of the fluorophenyl group in rac-Fluvastatin Methyl Ester (mixture of diastereomers) distinguishes it from its chlorinated and brominated analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.

Activité Biologique

Rac-Fluvastatin Methyl Ester, a mixture of diastereomers, is an important compound in the statin class of drugs, primarily known for its role as an HMG-CoA reductase inhibitor. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

Overview of Rac-Fluvastatin Methyl Ester

Rac-Fluvastatin Methyl Ester is derived from fluvastatin, a statin used primarily for lowering cholesterol levels and preventing cardiovascular diseases. The compound exhibits significant biological activity through its inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

The primary mechanism through which rac-fluvastatin methyl ester exerts its effects is via the inhibition of protein geranylgeranylation. This process is crucial for the function of small GTPases, which play significant roles in various cellular signaling pathways. Research indicates that fluvastatin inhibits the secretion of von Willebrand factor (vWF) from endothelial cells (HUVECs) in response to secretagogues such as thrombin and histamine. This inhibition can be reversed by the addition of geranylgeranyl pyrophosphate (GGPP), confirming that the action is related to geranylgeranylation pathways .

Biological Activity Data

The biological activity of rac-fluvastatin methyl ester has been characterized through various studies. Below is a summary table highlighting key findings from research studies on its effects:

Case Studies

Several case studies have highlighted the clinical relevance and pleiotropic effects of statins, including rac-fluvastatin methyl ester:

- Breast Cancer : A study indicated that fluvastatin decreased breast tumor proliferation and increased apoptosis in patients diagnosed with breast cancer. This suggests potential therapeutic applications beyond cholesterol management .

- Cardiovascular Outcomes : In clinical trials assessing perioperative risk reduction, statins were shown to have anti-inflammatory effects, which may contribute to improved outcomes in cardiac surgery patients .

- Combination Therapies : Fluvastatin has been investigated in combination with other agents for enhancing therapeutic efficacy against tumors. For instance, it was noted to improve apoptosis rates in prostate cancer cells when used alongside standard treatments .

Research Findings

Research has consistently demonstrated that rac-fluvastatin methyl ester retains similar biological activities as its parent compound. Key findings include:

- Inhibition of vWF Secretion : Fluvastatin's ability to inhibit vWF secretion from endothelial cells is significant for understanding its cardiovascular protective effects .

- Cholesterol-Lowering Effects : The compound effectively lowers LDL cholesterol levels, contributing to its primary use in managing dyslipidemia and reducing cardiovascular risk.

- Antitumor Properties : Emerging evidence suggests that statins may have direct antitumor effects, potentially making them useful adjuncts in cancer therapy .

Propriétés

IUPAC Name |

methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCZYIUKFAQNLG-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.